molecular formula C17H18INO B5290784 N-[4-(butan-2-yl)phenyl]-2-iodobenzamide

N-[4-(butan-2-yl)phenyl]-2-iodobenzamide

Cat. No.: B5290784
M. Wt: 379.23 g/mol
InChI Key: YXNNFYFXWHHJMO-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-iodobenzamide is a chemical compound with the molecular formula C17H18INO It is characterized by the presence of an iodinated benzamide group attached to a phenyl ring substituted with a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of the butan-2-yl group. One common method involves the reaction of 2-iodobenzoic acid with 4-(butan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide group play crucial roles in binding to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide
  • N-[4-(butan-2-yl)phenyl]-2-bromobenzamide
  • N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s binding affinity and specificity towards molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNNFYFXWHHJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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